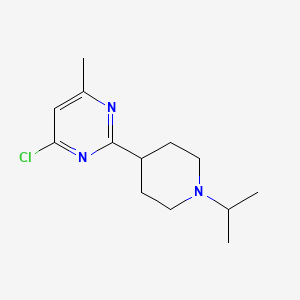

4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-methyl-2-(1-propan-2-ylpiperidin-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)13-15-10(3)8-12(14)16-13/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKUNDDQVBZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCN(CC2)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Methyl-6-hydroxypyrimidine

A primary step is the chlorination of 4-methyl-6-hydroxypyrimidine to afford 4-chloro-6-methylpyrimidine, which serves as the key intermediate.

- React 4-methyl-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) in the presence of an organic base such as diisopropylethylamine.

- The reaction is carried out under controlled temperature conditions (25–100 °C), often starting with cooling to around 7 °C during reagent addition to control exothermicity.

- After chlorination, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

- The organic phase is washed with saturated sodium bicarbonate and sodium chloride solutions to neutralize and remove impurities.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure yields the crude chlorinated product.

- Recrystallization from n-hexane affords pure 4-chloro-6-methylpyrimidine with yields around 90% and purity >98%.

Reaction conditions summary:

| Reagents | Molar Ratio (w/w) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Methyl-6-hydroxypyrimidine | 1 | 25–100 | 5 hours | 90 | >98 |

| Phosphorus oxychloride | 5–10 | ||||

| Diisopropylethylamine (organic base) | 0.5–1 |

Note: The chlorination is typically performed with an excess of POCl₃ to drive the reaction to completion, and the organic base scavenges generated HCl.

Representative Synthetic Procedure from Literature

A closely related synthetic approach (for analogous pyrimidine derivatives) involves:

- Using sodium hydride (NaH) as a base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in dichloromethane.

- Refluxing the mixture of hydroxy-pyrimidine and chloromethylpiperidine derivatives for several hours.

- Work-up includes aqueous quenching, organic extraction, drying, and chromatographic purification.

This method yields the desired substituted pyrimidine with moderate to good yields (30–50% in some cases), depending on the exact substituents and reaction scale.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Methyl-6-hydroxypyrimidine | POCl₃, diisopropylethylamine, 25–100 °C, 5 h | 4-Chloro-6-methylpyrimidine | 90 | Chlorination, recrystallization |

| 2 | 4-Chloro-6-methylpyrimidine + piperidine derivative | NaH, TBAB, DCM, reflux, several hours | 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine | 30–50 | Nucleophilic substitution |

Research Findings and Optimization Notes

- The chlorination step benefits from controlled temperature addition of the organic base to manage exothermicity.

- Water quenching followed by extraction and pH adjustment ensures removal of residual POCl₃ and acidic by-products.

- Recrystallization from n-hexane improves purity significantly.

- Use of phase transfer catalysts and strong bases (NaH) in substitution enhances nucleophilic substitution efficiency.

- Purification by chromatography or recrystallization is critical for achieving high purity (>98%) suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of pyrimidine compounds, including 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine, exhibit significant antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels in the brain. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression in preclinical models .

Anxiolytic Effects

In addition to its antidepressant activity, this compound has been investigated for its anxiolytic effects. By targeting specific receptors in the central nervous system, it may help reduce anxiety-related behaviors in animal models. The piperidine moiety is believed to play a crucial role in this pharmacological activity .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant efficacy of various pyrimidine derivatives, including this compound. The results indicated that compounds with similar structural features demonstrated significant reductions in depression-like behaviors in rodent models compared to control groups .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic properties of this compound. Using behavioral assays such as the elevated plus maze and open field test, researchers found that administration of the compound resulted in increased time spent in open arms and reduced anxiety-like behaviors .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-isopropyl-6-methylpyrimidine (CAS 4595-69-1)

- Structural Differences : Replaces the 1-isopropylpiperidin-4-yl group with a simpler isopropyl chain at position 2.

- Physicochemical Properties :

- Biological Relevance : While direct activity data are unavailable, related compounds with isopropyl groups exhibit moderate enzyme inhibition. For example, chlorinated phenylcarbamates with long alkyl chains show enhanced AChE inhibition compared to smaller substituents .

4-Chloro-2-(2,4-dichlorophenyl)-6-methylpyrimidine (CAS 1155156-01-6)

- Structural Differences : Features a 2,4-dichlorophenyl group at position 2 instead of the piperidinyl moiety.

- Physicochemical Properties :

- Biological Relevance: Dichlorophenyl-substituted compounds often exhibit stronger binding to hydrophobic enzyme pockets. For instance, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl carbamates demonstrate superior AChE inhibition (IC₅₀ = 31.0 µmol/L) compared to monochlorinated analogues .

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine

4-Chloro-2-(chloromethyl)-6-methylpyrimidine (CAS 64994-45-2)

- Structural Differences : Contains a chloromethyl group at position 2.

- Physicochemical Properties :

Key Comparative Data

Table 1: Structural and Functional Comparison

| Compound Name | Substituent at Position 2 | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| Target Compound | 1-Isopropylpiperidin-4-yl | Not reported | Potential for multi-site enzyme interactions due to bulky piperidinyl group. |

| 4-Chloro-2-isopropyl-6-methylpyrimidine | Isopropyl | 170.64 | Simplified structure with lower steric hindrance. |

| 4-Chloro-2-(2,4-dichlorophenyl)-6-methylpyrimidine | 2,4-Dichlorophenyl | 273.50 | High lipophilicity; likely enhanced target binding. |

| 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | Difluoromethyl | 191.57 | Improved metabolic stability; moderate CCS value. |

| 4-Chloro-2-(chloromethyl)-6-methylpyrimidine | Chloromethyl | 177.03 | Reactive substituent; potential instability in alkaline conditions. |

Biological Activity

4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine (CAS No. 1316221-32-5) is a pyrimidine derivative that has attracted attention for its potential biological activities. This compound features a unique structural arrangement, consisting of a chloro group, an isopropylpiperidinyl group, and a methyl group attached to the pyrimidine ring. Its biological activity is being explored across various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₁₃H₂₀ClN₃

- Molecular Weight : 253.78 g/mol

- CAS Number : 1316221-32-5

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| HeLa (Cervical cancer) | 18 |

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated significant inhibition at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative treatment option.

- Anticancer Research : Research conducted by Zhang et al. (2023) explored the compound's effects on apoptosis in cancer cells. The study demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting its role as a potential therapeutic agent in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound | Biological Activity |

|---|---|

| 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine | Antimicrobial, Anticancer |

| Pyrazolo[3,4-d]pyrimidine | Anticancer |

| Indole Derivatives | Antimicrobial |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is common . Optimization includes varying reaction temperatures (70–100°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalysts (e.g., Pd for coupling reactions). Monitoring progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the pyrimidine ring protons (δ 6.5–8.5 ppm) and isopropylpiperidinyl substituents (δ 1.0–3.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode). Infrared (IR) spectroscopy identifies functional groups (C-Cl stretch ~550 cm⁻¹). X-ray crystallography (single-crystal analysis) provides definitive confirmation of stereochemistry and crystal packing .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood due to potential release of HCl gas during chlorination. Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Waste disposal must adhere to hazardous chemical protocols, including neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets of this compound?

- Methodological Answer : SAR studies require synthesizing analogs with modifications to the chloro, methyl, or piperidinyl groups. Assays such as kinase inhibition (e.g., Src/Abl kinases ) or receptor binding (e.g., α7 nicotinic acetylcholine receptors ) are performed. Computational docking (AutoDock Vina) predicts binding affinities, while in vitro IC₅₀ determinations (fluorescence polarization assays) validate activity. Data is analyzed using nonlinear regression (GraphPad Prism) to correlate structural changes with potency .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Ambiguities arise from dynamic processes (e.g., ring puckering in piperidinyl groups). Variable-temperature NMR (VT-NMR) at 25–60°C can coalesce split peaks. Deuterated solvents (CDCl₃ or DMSO-d₆) reduce solvent interference. Comparing experimental data with computed NMR shifts (DFT calculations, Gaussian 09) resolves discrepancies. Single-crystal XRD provides definitive structural validation .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Solubility is enhanced via co-solvents (DMSO ≤1% v/v), micellar formulations (Tween-80), or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) monitors aggregate formation. For cell-based assays, pre-dissolve the compound in DMSO and dilute in culture media (final DMSO ≤0.1%). Validate solubility via nephelometry or UV-Vis spectroscopy .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer : LC-MS/MS or GC-MS identifies impurities (e.g., dechlorinated byproducts). Process optimization includes reducing excess reagents, adjusting stoichiometry, or using flow chemistry for better heat control. Design of Experiments (DoE) models (e.g., response surface methodology) predict optimal conditions. Purification via preparative HPLC (C18 column, methanol/water gradient) isolates the target compound .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit dose-response curves using a four-parameter logistic model (Hill equation) to determine EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Bootstrap resampling assesses confidence intervals. Software tools include R (drc package) or GraphPad Prism .

Q. How can computational modeling predict metabolic stability or toxicity?

- Methodological Answer : Tools like SwissADME predict metabolic sites (e.g., CYP450 oxidation of the piperidinyl group). Toxicity endpoints (AMES test, hepatotoxicity) are estimated via QSAR models (ADMET Predictor). Molecular dynamics simulations (GROMACS) assess binding stability to off-target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.